molecular formula C9H13NO2 B039708 1,2-Diethyl-3-hydroxypyridin-4-one CAS No. 115900-75-9

1,2-Diethyl-3-hydroxypyridin-4-one

Cat. No.: B039708
CAS No.: 115900-75-9
M. Wt: 167.20 g/mol
InChI Key: XIYFEESCIBNMIC-UHFFFAOYSA-N
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Description

1,2-Diethyl-3-hydroxy-4(1H)-pyridinone, commonly known as CP94, is a hydroxypyridinone iron chelator. It is a small, neutral, and lipophilic compound that can quickly enter cells and bond to intracellular iron. This compound has been studied for its potential in enhancing photodynamic therapy (PDT) and reducing iron levels in various biological systems .

Scientific Research Applications

Chemistry

CP94 is used as a chelating agent in various chemical applications. Its ability to bind iron ions makes it useful in studying iron metabolism and related biochemical processes .

Biology

In biological research, CP94 is used to study iron homeostasis and its effects on cellular functions. It has been shown to reduce iron levels in cells and tissues, making it a valuable tool for investigating iron-related disorders .

Medicine

CP94 has potential therapeutic applications in treating conditions related to iron overload, such as thalassemia and hemochromatosis. It is also being studied for its role in enhancing the efficacy of photodynamic therapy for cancer treatment .

Industry

In industrial applications, CP94 is used in processes that require iron chelation, such as water treatment and the production of high-purity chemicals .

Mechanism of Action

Target of Action

1,2-Diethyl-3-hydroxypyridin-4-one, also known as CP94, is a member of the hydroxypyridinone (HOPO) family of chelators . Its primary targets are various metal ions, with a high binding affinity towards iron (III) . These metal ions play crucial roles in numerous biological processes, and their dysregulation can lead to various health issues.

Mode of Action

CP94 interacts with its targets by chelating them, forming stable complexes . This chelation process can influence the bioavailability of the targeted metal ions, affecting their roles in various biological processes. For instance, by chelating iron (III), CP94 can affect iron-dependent processes such as the conversion of protoporphyrin IX (PpIX) to haem .

Biochemical Pathways

The chelation of metal ions by CP94 can affect several biochemical pathways. For example, the chelation of iron can inhibit the action of ferrochelatase, an enzyme that catalyzes the conversion of PpIX to haem . This inhibition can lead to increased accumulation of PpIX, a potent photosensitizer .

Pharmacokinetics

CP94 exhibits biexponential elimination from the blood, with an average systemic clearance of 1.5 liters/hr/kg and a mean terminal elimination half-life of 2.02 hours . The mean volume of distribution at steady state is 2.69 liters/kg . The oral bioavailability of CP94 is about 53%, and peak blood concentration occurs at about 0.5 hours after oral administration .

Result of Action

The chelation of iron by CP94 can lead to the accumulation of PpIX, which can be used in photodynamic therapy . Moreover, CP94 can form two phase II metabolites, the 3-O- and 4-O-glucuronides .

Action Environment

The action of CP94 can be influenced by various environmental factors. For instance, the presence of iron overload can increase the therapeutic safety margin of CP94 . Additionally, the efficacy of CP94 in inducing PpIX accumulation can be enhanced by the addition of CP94 to the drinking water . .

Biochemical Analysis

Biochemical Properties

1,2-Diethyl-3-hydroxypyridin-4-one plays a significant role in biochemical reactions, particularly in the context of iron chelation . It interacts with iron, a key element involved in various biological processes, and helps in its removal from cells . The nature of these interactions involves the formation of a complex with iron, thereby preventing it from participating in potentially harmful reactions .

Cellular Effects

The effects of this compound on cells are largely related to its iron-chelating properties. By binding to iron, it can influence cell function by preventing iron-induced lipid peroxidation . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind iron. This binding interaction inhibits the activity of ferrochelatase, an enzyme involved in the conversion of protoporphyrin IX to heme . This inhibition results in increased accumulation of protoporphyrin IX, a useful photosensitizer for photodynamic therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in studies involving rats, it was observed that the fluorescence intensity of protoporphyrin IX in the urothelium doubled 5 - 7 hours after the administration of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferrochelatase and influences the conversion of protoporphyrin IX to heme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP94 involves the reaction of 3-hydroxy-4-pyridinone with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of CP94 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

CP94 primarily undergoes chelation reactions with iron ions. It can also participate in oxidation and reduction reactions due to its hydroxypyridinone structure .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CP94

CP94 is unique in its ability to enhance photodynamic therapy by increasing the accumulation of protoporphyrin IX, a photosensitizer used in PDT. This property makes it particularly valuable in cancer treatment research .

Properties

IUPAC Name

1,2-diethyl-3-hydroxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYFEESCIBNMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CN1CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151223
Record name 1,2-Diethyl-3-hydroxypyridin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115900-75-9
Record name CP 94
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethyl-3-hydroxypyridin-4-one
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Record name 1,2-Diethyl-3-hydroxypyridin-4-one
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Record name 1,2-diethyl-3-hydroxypyridin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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